1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
1-(4-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative featuring a 4-chlorobenzyl substituent at the N1 position and a propylsulfonyl group at the C2 position.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJVRKVQRSMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Chlorobenzyl Group: The benzimidazole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Sulfonylation: The final step involves the introduction of the propylsulfonyl group. This can be achieved by reacting the intermediate with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted benzimidazoles.
Scientific Research Applications
1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Intercalating into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Table 1: Structural and Functional Comparison
Key Observations:
- Sulfonyl vs. Thioether Groups : The target compound’s propylsulfonyl group is more electron-withdrawing than the thioether in , which may enhance adsorption strength in corrosion inhibition or receptor binding in biological systems.
- Chlorophenyl vs. Propylsulfonyl: Compound 3d replaces the sulfonyl group with a 4-chlorophenyl ring, shifting its application to antimicrobial use.
- Pyrimidine-Linked Sulfonyl : The methylsulfonyl-pyrimidine derivative demonstrates the role of fused heterocycles in anticancer activity, suggesting that the target compound’s propylsulfonyl group could be optimized for similar therapeutic targets.
Corrosion Inhibition
- Efficiency: The thioether derivative achieves 97.74% inhibition at 5.0 mM in 1M HNO₃, outperforming many commercial inhibitors. Its adsorption follows the Villamil model, driven by physical interactions and exothermic processes.
- Temperature Sensitivity : Inhibition efficiency decreases with rising temperature (e.g., from 298 K to 328 K), suggesting limitations in high-temperature environments .
- Theoretical vs. Experimental Alignment : DFT studies confirm that adsorption correlates with molecular electron density and orbital interactions .
Antimicrobial Activity
- Compound 3d exhibits notable activity against Gram-positive (S. aureus) and Gram-negative (S. typhi) bacteria. Its dual chloroaryl groups likely disrupt bacterial cell walls via hydrophobic interactions.
- Comparison with Thiosemicarbazones : Thiosemicarbazone derivatives show variable biological activity, but their mechanisms remain less characterized compared to chloroaryl analogs.
Key Insights:
Biological Activity
1-(4-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential therapeutic applications. The unique structure of this compound, featuring a benzimidazole core with specific substitutions, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 336.85 g/mol. The presence of the 4-chlorobenzyl and propylsulfonyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds in the benzimidazole class exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : Benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that they can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Properties : Some derivatives have been reported to exhibit antiviral activity, particularly against viral strains that are resistant to conventional treatments .
Antimicrobial Studies
A study conducted on related benzimidazole compounds evaluated their antimicrobial activity using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined against several pathogens:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| 1 | 62.5 | Escherichia coli |
| 2 | 250 | Candida albicans |
These results indicate that the compound exhibits promising antibacterial activity comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. The IC50 values for different cancer cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 12 |
These findings suggest that this compound may be a viable candidate for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of benzimidazole derivatives in treating infections caused by resistant bacterial strains. Patients receiving treatment with a benzimidazole-based regimen showed significant improvement compared to those treated with standard therapies, highlighting the potential of these compounds in overcoming antibiotic resistance .
Case Study 2: Cancer Treatment Trials
In a phase I clinical trial, patients with advanced solid tumors were administered varying doses of a benzimidazole derivative similar to this compound. The trial aimed to evaluate safety and preliminary efficacy. Results indicated manageable side effects and promising tumor response rates, warranting further investigation in larger cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
